Product packaging for 5-bromo-2-methyl-2,3-dihydro-1H-indene(Cat. No.:CAS No. 88632-84-2)

5-bromo-2-methyl-2,3-dihydro-1H-indene

Cat. No.: B13876685
CAS No.: 88632-84-2
M. Wt: 211.10 g/mol
InChI Key: SGVVBJHMYGKAOF-UHFFFAOYSA-N
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Description

5-bromo-2-methyl-2,3-dihydro-1H-indene is a useful research compound. Its molecular formula is C10H11Br and its molecular weight is 211.10 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11Br B13876685 5-bromo-2-methyl-2,3-dihydro-1H-indene CAS No. 88632-84-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88632-84-2

Molecular Formula

C10H11Br

Molecular Weight

211.10 g/mol

IUPAC Name

5-bromo-2-methyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C10H11Br/c1-7-4-8-2-3-10(11)6-9(8)5-7/h2-3,6-7H,4-5H2,1H3

InChI Key

SGVVBJHMYGKAOF-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C1)C=C(C=C2)Br

Origin of Product

United States

Overview of Indene Derivatives and Their Research Significance

Indene (B144670) and its derivatives, including the saturated indane analogues, are recognized as important carbocyclic structures in organic chemistry. researchgate.net This class of molecules has garnered considerable interest from the scientific community due to the wide-ranging applications and biological activities exhibited by compounds containing this scaffold. researchgate.netresearchgate.net

The rigid, fused-ring system of indene provides a unique three-dimensional architecture that is considered a "privileged scaffold" in medicinal chemistry. eburon-organics.com This means it can bind to a variety of biological targets, leading to the development of therapeutic agents. Indeed, indene-based structures are found in numerous bioactive natural products and synthetic pharmaceuticals, displaying activities such as anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. researchgate.neteburon-organics.comnih.gov

Beyond pharmaceuticals, indene derivatives are crucial in the field of materials science. They serve as key components in the synthesis of electron-transporting materials for perovskite solar cells, fluorescent materials, and polymers. researchgate.netnih.gov Furthermore, indenes are used as ligands for metallocene complexes, which are important catalysts in polymerization processes. bohrium.combeilstein-journals.org The diverse applicability of the indene core continues to drive research into new synthetic methodologies and novel derivatives. bohrium.com

Structural Characteristics and Nomenclature of 5 Bromo 2 Methyl 2,3 Dihydro 1h Indene

The formal name for the compound, according to IUPAC nomenclature, is 5-bromo-2-methyl-2,3-dihydro-1H-indene. chem-space.com This name precisely describes its molecular architecture. The "2,3-dihydro-1H-indene" portion indicates the core bicyclic structure where the five-membered ring is partially saturated. The numbering begins at the first carbon of the five-membered ring not involved in the fusion and proceeds around the ring, then continues to the aromatic ring. "5-bromo" specifies a bromine atom attached to the fifth carbon atom, which is part of the benzene (B151609) ring. "2-methyl" indicates a methyl group substitution at the second position of the cyclopentane (B165970) ring.

Below is a table summarizing the key properties of this compound.

PropertyValue
CAS Number 88632-84-2 chem-space.comaaronchem.com
Molecular Formula C₁₀H₁₁Br chem-space.comaaronchem.com
Molecular Weight 211.1 g/mol chem-space.com
IUPAC Name This compound chem-space.com

Historical Development of Synthetic Approaches to Halogenated Indenes

The synthesis of indenes, and specifically halogenated indenes, has evolved considerably over the years, driven by the demand for these structures in various scientific fields. Early methods often relied on classical reactions that sometimes lacked efficiency or regioselectivity. Modern organic synthesis has introduced a host of more sophisticated and controlled methods.

A range of catalytic systems have been developed to construct the indene (B144670) ring system. These include transition-metal-catalyzed reactions, such as those employing rhodium, nickel, or iron(III) chloride, which can form the bicyclic core from simpler acyclic precursors. organic-chemistry.org For instance, methods like the FeCl₃-catalyzed reaction of N-benzylic sulfonamides with internal alkynes provide a regioselective route to functionalized indenes. organic-chemistry.org Other powerful techniques include intramolecular cyclization reactions, such as the Nazarov cyclization, which is a cornerstone for creating five-membered ring systems. researchgate.net

The introduction of halogen atoms onto the indene scaffold has also seen significant development. Traditional chemical halogenation often involves harsh and non-selective reagents. nih.gov Modern approaches offer greater control. For example, a chemoselective iodocarbocyclization of allenyl arenes can produce 2-iodoindenes with high yield and selectivity. organic-chemistry.org Reagents like N-bromosuccinimide (NBS) are commonly used for targeted bromination of aromatic rings or allylic positions. acs.org

More recently, the field of biocatalysis has offered a green and highly selective alternative. Researchers are developing halogenase enzymes that can regioselectively install halogen atoms onto organic molecules under mild conditions. nih.gov This enzymatic approach avoids the deleterious reagents common in traditional halogenation chemistry and represents a significant step forward in the sustainable synthesis of halogenated intermediates like 5-bromo-2-methyl-2,3-dihydro-1H-indene. nih.gov

Scope and Research Objectives for the Compound S Academic Investigation

Regioselective Synthesis of this compound and its Precursors

The regioselective synthesis of this compound is primarily an exercise in controlling electrophilic aromatic substitution on the indane scaffold. The key challenge lies in directing the bromine electrophile to the desired C-5 position over other potential sites on the aromatic ring.

Strategic Precursor Design and Selection for Bromination

The logical and most common precursor for the synthesis of this compound is 2-methyl-2,3-dihydro-1H-indene, also known as 2-methylindane. The strategic choice of this precursor is based on the directing effects of its constituent groups during electrophilic aromatic substitution. wvu.edusavemyexams.com

The 2-methylindane molecule contains an aromatic benzene (B151609) ring fused to a five-membered aliphatic ring. This fused alkyl structure, along with the methyl group, functions as an electron-donating group, which activates the aromatic ring towards electrophilic attack. savemyexams.com According to the principles of electrophilic substitution, activating groups are typically ortho, para-directing. wvu.edusavemyexams.com In the 2-methylindane system, the positions C-4 and C-7 are analogous to the ortho positions, while C-5 and C-6 are analogous to the para positions.

The primary synthetic challenge is to achieve high regioselectivity for the C-5 position. Both the C-5 and C-6 positions are electronically activated and sterically accessible. Therefore, synthetic strategies must rely on subtle control of reaction conditions to favor bromination at the desired C-5 position over the C-6, C-4, and C-7 positions. Theoretical analysis and understanding of substituent effects are crucial for predicting and explaining the observed regioselectivity in these reactions. nih.gov

Optimization of Bromination Reaction Conditions (e.g., using N-bromosuccinimide)

N-bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic compounds, serving as a convenient and often more selective source of electrophilic bromine compared to molecular bromine (Br₂). organic-chemistry.orgmasterorganicchemistry.com The optimization of reaction conditions using NBS is critical for maximizing the yield and regioselectivity of the desired 5-bromo product.

For moderately activated aromatic rings like 2-methylindane, bromination with NBS can proceed under various conditions. manac-inc.co.jp The choice of solvent is a key parameter, as it can significantly influence the reaction's outcome and selectivity. manac-inc.co.jp For highly deactivated aromatic compounds, NBS is often employed in conjunction with strong acids, such as concentrated sulfuric acid (H₂SO₄), to enhance the electrophilicity of the bromine. organic-chemistry.orgorganic-chemistry.org While 2-methylindane is not considered highly deactivated, the use of acidic additives can be explored to fine-tune reactivity and selectivity. organic-chemistry.org

Protocols have been developed that demonstrate high regioselectivity for the para-position in activated systems. For instance, the use of NBS in the presence of tetrabutylammonium (B224687) bromide has shown predominant para-selective monobromination. organic-chemistry.org Such methodologies could be adapted to favor substitution at the C-5 position of the 2-methylindane core. The optimization process involves screening various solvents, temperatures, and catalytic additives to suppress the formation of isomeric byproducts.

Table 1: Selected Conditions for Aromatic Bromination using N-Bromosuccinimide (NBS)
Substrate TypeCatalyst/AdditiveSolventKey ObservationReference
Highly Deactivated AromaticsConcentrated H₂SO₄H₂SO₄Effective for monobromination of electron-poor rings. organic-chemistry.org
Activated AromaticsTetrabutylammonium bromideNot specifiedPromotes predominant para-selective monobromination. organic-chemistry.org
General Arenes & HeterocyclesNoneHexafluoroisopropanol (HFIP)Enables mild and regioselective halogenation. organic-chemistry.org
General AromaticsMandelic AcidAqueous conditionsOrganocatalytic approach with high regioselectivity. organic-chemistry.org
Activated AromaticsMontmorillonite K-10 clayNot specifiedAccelerates reaction for less reactive substrates. organic-chemistry.org

Development of Novel Catalytic Systems for Halogenation Reactions

Modern organic synthesis has seen the emergence of advanced catalytic systems that offer milder reaction conditions and improved selectivity for halogenation reactions. These novel catalysts often replace traditional Lewis acids, providing more sustainable and efficient routes. wku.edulumenlearning.com

Several innovative approaches could be applied to the synthesis of this compound:

Iodobenzene (B50100) Catalysis: Recyclable iodobenzene catalysts, used with a terminal oxidant like m-chloroperbenzoic acid (m-CPBA), can facilitate efficient and regioselective monobromination of electron-rich aromatic compounds. organic-chemistry.org

Vanadium Catalysis: Vanadium pentoxide (V₂O₅) has been shown to effectively promote the bromination of various organic substrates, including the selective bromination of certain aromatics. organic-chemistry.org

Organocatalysis: Small organic molecules can serve as effective catalysts. For example, mandelic acid has been demonstrated to catalyze highly regioselective aromatic bromination with NBS in aqueous media, offering a green chemistry approach. organic-chemistry.org

Solvent-Promoted Halogenation: The use of specialized solvents like hexafluoroisopropanol (HFIP) can activate N-halosuccinimides, allowing for the mild and regioselective halogenation of a wide array of arenes and heterocycles without the need for a separate catalyst. organic-chemistry.org

These catalytic systems represent the forefront of halogenation chemistry and offer promising avenues for developing a highly efficient and selective synthesis of the target compound.

Stereoselective Synthesis and Chiral Resolution Techniques

While 2-methyl-2,3-dihydro-1H-indene itself is achiral, the indane scaffold is a common feature in many chiral molecules, catalysts, and natural products. nih.gov Therefore, the development of stereoselective methods to synthesize chiral analogues is of significant interest.

Enantioselective Routes to Chiral Analogues of the Indene Scaffold

Asymmetric catalysis provides the most elegant and efficient means to access enantioenriched indane derivatives from prochiral precursors. uwindsor.ca Several powerful strategies have been developed to construct the chiral indane core with high levels of stereocontrol.

Rhodium-Catalyzed Asymmetric Addition: The rhodium-catalyzed asymmetric addition of arylboron reagents to substituted indenes has been shown to produce chiral 2-arylindanes in good yields and with high enantioselectivity. acs.orgacs.org This method establishes a stereocenter at the C-2 position of the indane ring.

Organocatalytic Cyclizations: Chiral N-heterocyclic carbenes (NHCs) can catalyze intramolecular Michael additions to construct the fused indane skeleton with excellent enantiocontrol. rsc.org Similarly, chiral ammonium (B1175870) salts, acting as phase-transfer catalysts, can direct highly enantio- and diastereoselective 5-endo-trig cyclizations to yield complex indanes bearing all-carbon quaternary stereocenters. nih.gov

Chiral Ligand-Mediated Cyclizations: Transition metals paired with chiral ligands are effective for asymmetric cyclization reactions. For instance, copper-catalyzed intramolecular cyclizations using chiral phosphine (B1218219) ligands can achieve high enantioselectivity in the formation of the indane ring system. rsc.org

These methods highlight the power of modern asymmetric catalysis to generate valuable chiral building blocks based on the indene scaffold.

Table 2: Modern Catalytic Systems for Enantioselective Synthesis of Chiral Indanes
Catalyst SystemReaction TypeKey FeatureReference
Rhodium / Chiral Diene LigandAsymmetric 1,4-AdditionForms chiral 2-arylindanes from indenes with high enantiomeric excess. acs.orgacs.org
Chiral N-Heterocyclic Carbene (NHC)Intramolecular Michael AdditionOrganocatalytic route to fused indanes with high enantiocontrol. rsc.org
Chiral Ammonium SaltCation-Directed 5-endo-trig CyclizationPhase-transfer catalysis to form indanes with quaternary stereocenters. nih.gov
Copper / Chiral Phosphine LigandIntramolecular Conjugate AdditionTransition-metal catalyzed enantioselective cyclization. rsc.org

Diastereoselective Transformations and Control Strategies

When a molecule already contains one or more stereocenters, the introduction of a new one requires control over the relative stereochemistry, a process known as diastereoselection. Diastereoselective transformations on the indane scaffold are crucial for synthesizing complex molecules with multiple defined stereocenters.

The strategies for controlling diastereoselectivity often rely on steric and electronic interactions within the transition state. For cyclic systems like indane, the conformation of the five-membered ring can direct an incoming reagent to attack from the less sterically hindered face. Established principles such as the Felkin-Ahn model for nucleophilic additions to carbonyls or chelation control can be applied to functionalized indane derivatives to predict and rationalize the stereochemical outcome. youtube.com

For example, the catalytic hydrogenation of a substituted indene containing an existing stereocenter can lead to the preferential formation of one diastereomer of the resulting indane. nih.gov The catalyst coordinates to one face of the double bond, influenced by the steric bulk of the existing substituent, leading to a diastereoselective reduction. Similarly, cycloaddition reactions involving the indane core can proceed with high diastereoselectivity, where the facial selectivity is dictated by the geometry of the starting material. researchgate.net

In cases where a desired enantiomer or diastereomer cannot be synthesized selectively, classical chiral resolution remains a viable strategy. wikipedia.org This involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods like crystallization. libretexts.org Subsequent removal of the resolving agent affords the separated enantiomers.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. This involves a critical evaluation of existing and potential synthetic pathways to minimize waste, reduce energy consumption, and utilize safer chemicals. Key areas of focus include the adoption of solvent-free reaction conditions, maximizing atom economy, and incorporating renewable reagents and catalysts.

Solvent-Free Reaction Methodologies

Traditional organic syntheses often rely on large volumes of volatile organic solvents, which contribute significantly to environmental pollution and pose safety risks. The development of solvent-free methodologies for the synthesis of this compound and its intermediates represents a substantial advancement in green chemistry.

One of the primary reactions in the synthesis of the indane framework is the Friedel-Crafts acylation. Conventionally, this reaction is carried out in chlorinated solvents with stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃). tcd.iestudylib.netuni-siegen.de Greener alternatives involve performing this reaction under solvent-free conditions. For instance, the acylation of aromatic compounds has been successfully achieved by grinding the reactants with a solid catalyst, such as zinc oxide (ZnO) or a clay-based catalyst like Envirocat EPZG®, at room temperature. acs.orgorganic-chemistry.org These methods not only eliminate the need for hazardous solvents but also simplify the work-up procedure, as the catalyst can often be recovered by simple filtration.

Another key step that can be adapted to a solvent-free protocol is the reduction of the ketone intermediate (a substituted indanone). Solid-state reductions of ketones using sodium borohydride (B1222165) (NaBH₄), sometimes in the presence of a chiral auxiliary for enantioselectivity, have been reported to proceed efficiently without a solvent. cmu.edu

Mechanochemistry, which utilizes mechanical force (e.g., ball milling) to induce chemical reactions, is a powerful tool for solvent-free synthesis. This technique has been applied to various organic transformations, including cyclization reactions that could be relevant for the formation of the indane ring system. The triflic anhydride (B1165640) (Tf₂O)-induced cyclization of aromatic carboxylic acids with alkynes to form indenones has been achieved in high yields at room temperature under mechanochemical solvent-free conditions. While not a direct synthesis of the target molecule, this demonstrates the feasibility of constructing the core indanone structure without bulk solvents.

The dehydration of the alcohol intermediate to form the corresponding indene can also be conducted under solvent-free conditions. Passing the alcohol vapor over a heated solid acid catalyst, such as Montmorillonite KSF clay, effectively eliminates water to yield the alkene. beyondbenign.orglakeland.edu This heterogeneous catalytic approach avoids the use of strong, corrosive acids like sulfuric or phosphoric acid and simplifies product isolation. chemguide.co.uk

Atom Economy and Efficiency Assessments of Synthetic Pathways

A plausible synthetic route to this compound can be analyzed to assess its atom economy. A hypothetical, yet chemically sound, pathway is outlined below, followed by an atom economy assessment for each step.

Proposed Synthetic Pathway:

Friedel-Crafts Acylation: Bromobenzene reacts with methacryloyl chloride in the presence of a Lewis acid catalyst to form 3-chloro-1-(4-bromophenyl)-2-methylpropan-1-one.

Intramolecular Friedel-Crafts Alkylation (Cyclization): The product from step 1 undergoes an intramolecular cyclization to form 5-bromo-2-methyl-2,3-dihydro-1H-inden-1-one.

Ketone Reduction: The indanone is reduced to the corresponding alcohol, 5-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol.

Dehydration: The alcohol is dehydrated to yield 5-bromo-2-methyl-1H-indene.

Hydrogenation: The indene is hydrogenated to the final product, this compound.

Atom Economy Calculation:

The atom economy is calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

An alternative to a reaction with poor atom economy, such as a traditional Wittig reaction for olefination (which generates a stoichiometric phosphine oxide byproduct), would be a dehydration reaction, which ideally only produces water as a byproduct. organic-chemistry.orgresearchgate.net While not directly applicable in the final step of this specific synthesis, it highlights the importance of reaction choice in maximizing atom economy.

Below is a table assessing the atom economy for the proposed synthetic pathway.

StepReactionReactantsDesired ProductByproducts% Atom Economy
1Friedel-Crafts AcylationBromobenzene (C₆H₅Br), Methacryloyl chloride (C₄H₅ClO)3-chloro-1-(4-bromophenyl)-2-methylpropan-1-one (C₁₀H₁₀BrClO)HCl87.5%
2Intramolecular Cyclization3-chloro-1-(4-bromophenyl)-2-methylpropan-1-one (C₁₀H₁₀BrClO)5-bromo-2-methyl-2,3-dihydro-1H-inden-1-one (C₁₀H₉BrO)HCl86.0%
3Ketone Reduction (using NaBH₄)5-bromo-2-methyl-2,3-dihydro-1H-inden-1-one (C₁₀H₉BrO), NaBH₄5-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol (C₁₀H₁₁BrO)NaBO₂, H₂Varies with work-up
4Dehydration5-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol (C₁₀H₁₁BrO)5-bromo-2-methyl-1H-indene (C₁₀H₉Br)H₂O92.1%
5Hydrogenation (using H₂)5-bromo-2-methyl-1H-indene (C₁₀H₉Br), H₂This compound (C₁₀H₁₁Br)None100%

It is important to note that other green chemistry metrics, such as Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI), provide a more holistic view by considering reaction yield, stoichiometry of reagents, and the mass of solvents and workup materials. nih.govrsc.orgmdpi.com

Use of Renewable Reagents and Catalysts

The transition from fossil fuel-based feedstocks and stoichiometric reagents to renewable alternatives is a cornerstone of green chemistry. In the synthesis of this compound, several opportunities exist to incorporate renewable resources.

Renewable Catalysts:

Friedel-Crafts Reactions: Traditional Lewis acid catalysts like AlCl₃ are often used in stoichiometric amounts and generate significant waste. researchgate.net The use of heterogeneous, reusable catalysts such as zeolites or certain metal oxides (e.g., ZnO) represents a greener alternative. ksu.edu.sa These solid acids can be readily separated from the reaction mixture and reused, minimizing waste and often leading to higher selectivity. acs.org

Dehydration: As mentioned, Montmorillonite KSF clay is a naturally occurring, reusable solid acid catalyst that can effectively replace corrosive mineral acids in the dehydration of the indanol intermediate. beyondbenign.orglakeland.edu

Renewable Reagents:

Hydrogenation: The final step in the proposed synthesis involves the hydrogenation of an alkene. While molecular hydrogen (H₂) is atom-economical, its production is often energy-intensive and reliant on fossil fuels. Catalytic Transfer Hydrogenation (CTH) offers a promising alternative where hydrogen is transferred from a donor molecule in the presence of a catalyst. wikipedia.org Several renewable hydrogen donors can be employed:

Formic Acid: Can be produced from the oxidation of biomass and serves as an excellent hydrogen donor in the presence of catalysts like iridium or ruthenium complexes. wikipedia.orgrsc.org

Glycerol (B35011): A byproduct of biodiesel production, glycerol is an abundant and renewable hydrogen donor for CTH reactions. mdpi.comencyclopedia.pubresearchgate.netnih.gov

Glucose: As a simple sugar derived from biomass, glucose can be used as a safe and sustainable hydrogen donor in iridium-catalyzed transfer hydrogenation of ketones. mdpi.com

The use of these renewable reagents, particularly in conjunction with efficient and recyclable catalysts, can significantly improve the sustainability profile of the synthesis of this compound.

Electrophilic Aromatic Substitution Reactions on the Bromo-Indene Core

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. byjus.comorganicchemistrytutor.com The regiochemical outcome of such reactions on the this compound molecule is governed by the directing effects of its existing substituents.

Detailed Mechanistic Investigations of Direct Bromination Reactions

The introduction of a second bromine atom onto the aromatic core of this compound via electrophilic halogenation is a classic example of EAS. masterorganicchemistry.comwikipedia.org The reaction proceeds through a mechanism involving the generation of a potent electrophile, typically Br+, which is facilitated by a Lewis acid catalyst such as iron(III) bromide (FeBr₃). masterorganicchemistry.com

The mechanism involves two primary steps:

Attack by the Aromatic Ring: The π-electron system of the indene's benzene ring acts as a nucleophile, attacking the electrophilic bromine. This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity, forming a high-energy carbocation intermediate known as an arenium ion or sigma complex. byjus.com

Re-aromatization: A weak base, such as the FeBr₄⁻ complex formed during the reaction, abstracts a proton from the carbon atom bearing the new bromine, restoring the aromaticity of the ring. khanacademy.org

The position of the second bromination is dictated by the directing effects of the two substituents already on the ring: the bromo group at C-5 and the fused alkyl ring (specifically the bond from C-4).

Bromo Group (at C-5): Halogens are deactivating yet ortho, para-directing. This is due to a combination of a strong electron-withdrawing inductive effect (deactivating) and a weaker electron-donating resonance effect that stabilizes the arenium ion intermediate when attack occurs at the ortho (C-6) and para (C-7, relative to the bromine) positions.

Alkyl Group (fused ring): The dihydroindene's alkyl framework is an activating group and is also ortho, para-directing. It directs incoming electrophiles to the C-4 and C-6 positions.

Considering these competing effects, the potential sites for further bromination are C-4, C-6, and C-7. The C-4 and C-7 positions are sterically more accessible than the C-6 position, which is situated between the two existing substituents. The combined directing influence of both groups strongly favors substitution at the C-6 position, which is ortho to both the bromo and alkyl groups. However, steric hindrance might lead to a mixture of products.

Directed ortho-Metalation (DoM) Strategies for Further Functionalization

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a "Directed Metalation Group" (DMG) that coordinates to an organolithium reagent (like n-butyllithium), directing the deprotonation of the adjacent ortho position. This generates a stabilized aryllithium intermediate that can then be quenched with various electrophiles.

The bromine atom in this compound is not a conventional DMG. Therefore, applying a standard DoM strategy would require prior modification of the molecule to include a potent DMG, such as an amide or methoxy (B1213986) group.

However, a related phenomenon known as the halogen dance can occur with aryl halides in the presence of strong bases. wikipedia.orgias.ac.inwhiterose.ac.uk This reaction involves the migration of a halogen atom to a different position on the aromatic ring, driven by the formation of a more stable organometallic intermediate. ias.ac.inresearchgate.net The mechanism is a complex cascade of deprotonation and metal-halogen exchange events. ias.ac.in For this compound, treatment with a strong base like lithium diisopropylamide (LDA) could potentially induce deprotonation at an available ring position, initiating a halogen dance to yield a thermodynamically more stable lithiated indene species, which could then be trapped by an electrophile. wikipedia.org This provides a potential, albeit complex, route to functionalization that is mechanistically distinct from classical DoM.

Nucleophilic Substitution Reactions at the Bromo Position

The bromine atom on the indene core is an excellent leaving group, making the C-5 position susceptible to a wide range of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions share a common mechanistic framework but differ in the nature of the nucleophilic coupling partner. fiveable.melibretexts.org For this compound, these reactions provide a powerful platform for introducing diverse molecular fragments at the C-5 position.

ReactionNucleophilic PartnerTypical Catalyst/PrecatalystTypical BaseResulting Bond
Suzuki-Miyaura Organoboron compound (R-B(OH)₂)Pd(PPh₃)₄, Pd(OAc)₂K₂CO₃, K₃PO₄, Cs₂CO₃C(sp²)-C(sp²), C(sp²)-C(sp³)
Heck Alkene (R-CH=CH₂)Pd(OAc)₂, PdCl₂Et₃N, K₂CO₃C(sp²)-C(sp²) (vinylic)
Sonogashira Terminal Alkyne (R-C≡CH)Pd(PPh₃)₄/CuIEt₃N, i-Pr₂NHC(sp²)-C(sp)
Negishi Organozinc compound (R-ZnX)Pd(PPh₃)₄, Pd(dppf)Cl₂None (organozinc is nucleophilic enough)C(sp²)-C(sp²), C(sp²)-C(sp³)

Suzuki-Miyaura Coupling: This reaction couples the bromo-indene with an organoboron reagent. It is valued for the stability and low toxicity of the boron compounds and its tolerance of a wide range of functional groups. nrochemistry.com

Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling the bromo-indene with an alkene. byjus.comwikipedia.org The reaction is highly stereoselective, typically favoring the formation of the trans-alkene product. byjus.com

Sonogashira Coupling: This reaction involves the coupling of the bromo-indene with a terminal alkyne, catalyzed by both palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a reliable method for constructing aryl-alkyne structures.

Negishi Coupling: The Negishi reaction utilizes a pre-formed organozinc reagent as the coupling partner. wikipedia.org Organozinc compounds are highly reactive, often allowing the reaction to proceed under milder conditions than other coupling methods.

Design and Synthesis of Specialized Ligands for Cross-Coupling

The success of palladium-catalyzed cross-coupling reactions is critically dependent on the choice of ligand coordinated to the palladium center. Ligands stabilize the palladium catalyst, influence its reactivity, and are essential for facilitating the key steps of the catalytic cycle, especially with less reactive aryl halides like aryl chlorides and some aryl bromides.

Phosphine Ligands: Bulky, electron-rich phosphine ligands are widely used.

Steric Bulk: Large ligands (e.g., P(t-Bu)₃, Buchwald's biaryl phosphines like XPhos and SPhos) promote the formation of coordinatively unsaturated, highly reactive monoligated Pd(0)L species, which are crucial for efficient oxidative addition. nih.govsemanticscholar.org They also accelerate the final reductive elimination step. nih.govacs.org

Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the aryl bromide C-Br bond into the Pd(0) center. researchgate.net

Ligand TypeExamplesKey Features
Trialkylphosphines P(t-Bu)₃, PCy₃Strongly electron-donating, sterically bulky.
Biaryl Phosphines SPhos, XPhos, RuPhos, CPhosFeature a biaryl backbone that provides significant steric hindrance. Highly effective for challenging substrates. nih.govorganic-chemistry.org
Ferrocenyl Phosphines dppfPossess a robust backbone and are effective in a wide range of coupling reactions.

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful alternatives to phosphines. acs.org They are strong σ-donors, even more so than most phosphines, and form very stable bonds with palladium. acs.orgresearchgate.net This stability can prevent catalyst decomposition at high temperatures. Ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and SIPr (its saturated analogue) combine strong electron donation with significant steric bulk, making them highly effective for coupling challenging substrates. nih.govrsc.org

Mechanistic Elucidation of Catalytic Cycles in Cross-Coupling

All palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle involving Pd(0) and Pd(II) oxidation states. fiveable.meyoutube.com The cycle for the Suzuki-Miyaura reaction serves as a representative example. wikipedia.orglibretexts.org

Transmetalation: In the Suzuki reaction, the boronic acid is first activated by a base to form a more nucleophilic boronate complex. organic-chemistry.org This complex then transfers its organic group (R') to the palladium(II) center, displacing the bromide ligand. This step is called transmetalation. wikipedia.orgyonedalabs.com

Reductive Elimination: The two organic groups (the indene and R') on the palladium(II) complex are now positioned to couple. They are eliminated from the palladium center, forming the new C-C bond in the final product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. nrochemistry.combyjus.com

The mechanisms for Heck, Sonogashira, and Negishi couplings follow the same general pathway, with the key difference being the second step. In the Heck reaction, this step is a migratory insertion of the alkene into the Pd-C bond. byjus.comscielo.brlibretexts.org In the Sonogashira and Negishi reactions, it is a transmetalation step involving a copper acetylide or an organozinc reagent, respectively. nrochemistry.commit.edu

Formation and Reactivity of Organometallic Intermediates (e.g., Grignard Reagents, Organolithiums)

The presence of a bromine atom on the aromatic ring of this compound makes it a suitable precursor for the formation of highly reactive organometallic intermediates, such as Grignard and organolithium reagents. These intermediates are pivotal in synthetic organic chemistry for the formation of new carbon-carbon bonds.

Grignard Reagents: The reaction of this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is the standard method for the preparation of the corresponding Grignard reagent, (2-methyl-2,3-dihydro-1H-inden-5-yl)magnesium bromide. The reaction involves an oxidative insertion of magnesium into the carbon-bromine bond. The general mechanism for Grignard reagent formation is widely accepted to proceed via a single electron transfer (SET) mechanism.

While specific studies on this exact molecule are not extensively documented in publicly available literature, the reactivity is expected to be analogous to other aryl bromides. The resulting Grignard reagent is a potent nucleophile and can react with a wide array of electrophiles. For instance, it can be used in cross-coupling reactions, such as the Kumada coupling, to form biaryl compounds.

Organolithium Reagents: Alternatively, organolithium species can be generated from this compound, typically through lithium-halogen exchange. beilstein-journals.org This reaction involves treating the bromo-indene derivative with an alkyllithium reagent, commonly n-butyllithium or tert-butyllithium, at low temperatures in an inert solvent like THF or diethyl ether. The exchange is generally a fast and efficient process, driven by the formation of the more stable alkyllithium species. The rate of exchange typically follows the trend I > Br > Cl. beilstein-journals.org The resulting (2-methyl-2,3-dihydro-1H-inden-5-yl)lithium is a highly reactive nucleophile, capable of reacting with various electrophiles, including aldehydes, ketones, esters, and carbon dioxide to introduce new functional groups onto the aromatic ring.

Functionalization and Derivatization of the Indene Ring System

The this compound scaffold can be further modified through a variety of functionalization and derivatization reactions, targeting both the methyl group and the indene backbone itself.

Oxidation Reactions of the Methyl Group and Indene Backbone (e.g., Carboxylic Acid Formation at C-2)

The oxidation of the methyl group at the C-2 position to a carboxylic acid represents a significant transformation, introducing a valuable functional group for further derivatization. While direct oxidation of this specific methyl group is challenging due to the saturated nature of the five-membered ring, indirect methods or oxidation of a precursor could be employed.

For instance, if a carbonyl group were present at the C-1 position, various oxidative methods could be explored. The Hooker oxidation is a known reaction for the oxidation of certain hydroquinones, which can involve rearrangement and the formation of carboxylic acid functionalities. nih.gov More generally, the oxidation of benzylic methyl groups on aromatic rings to carboxylic acids is a well-established transformation that can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. reddit.comgoogle.comorganic-chemistry.org However, the conditions required for these reactions are often harsh and may not be compatible with the bromo-substituent or the dihydroindene ring. Milder, catalytic methods are continuously being developed for such transformations.

Reduction Methodologies for Carbonyl and Olefinic Moieties

Should derivatives of this compound contain carbonyl or olefinic functionalities, a range of reduction methodologies can be applied.

Carbonyl Reduction: A carbonyl group, for instance at the C-1 position (forming a 1-indanone (B140024) derivative), can be reduced to a hydroxyl group using hydride-based reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). wikipedia.orglibretexts.org The choice of reagent depends on the presence of other functional groups. For complete deoxygenation of the carbonyl group to a methylene (B1212753) group (CH₂), Clemmensen (amalgamated zinc and hydrochloric acid) or Wolff-Kishner (hydrazine and a strong base) reductions are classic methods. youtube.comlibretexts.org

Olefinic Moiety Reduction: If an olefinic double bond is present within the five-membered ring or as a substituent, catalytic hydrogenation is the most common method for its reduction. nih.govlibretexts.org This typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. researchgate.netrsc.org The reaction is generally stereospecific, leading to syn-addition of hydrogen atoms across the double bond.

Alkylation and Acylation Reactions on the Indene Core

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation and acylation, allowing for the introduction of alkyl and acyl groups, respectively. nih.govwikipedia.org

Friedel-Crafts Alkylation: This reaction involves the treatment of the indene derivative with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgnih.gov The directing effects of the existing substituents (the bromo and the alkyl groups of the fused ring) will influence the position of the incoming alkyl group. The bromine atom is an ortho-, para-director, while the alkyl group of the dihydroindene ring is also an ortho-, para-directing and activating group. The interplay of these effects would determine the regioselectivity of the reaction. Intramolecular Friedel-Crafts reactions are also valuable for the synthesis of polycyclic systems. beilstein-journals.orgnih.govresearchgate.netd-nb.info

Friedel-Crafts Acylation: Similarly, the introduction of an acyl group can be achieved by reacting the indene with an acyl halide or an acid anhydride in the presence of a Lewis acid catalyst. d-nb.infolibretexts.org This reaction is generally more controlled than alkylation as the product, an aryl ketone, is deactivated towards further acylation, thus preventing polysubstitution. The resulting ketone can then be a handle for further synthetic manipulations.

Cycloaddition and Rearrangement Pathways Involving the 2,3-Dihydro-1H-indene Scaffold

The 2,3-dihydro-1H-indene scaffold can participate in various cycloaddition and rearrangement reactions, leading to the formation of more complex molecular architectures.

Cycloaddition Reactions: While the aromatic part of the molecule is generally unreactive in common cycloaddition reactions, derivatives with unsaturation in the five-membered ring can act as dienophiles in Diels-Alder reactions. The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring. libretexts.orglibretexts.orgresearchgate.netnih.govnih.govresearchgate.netnih.govlibretexts.org For instance, an indene derivative with a double bond could react with a conjugated diene. The stereochemistry and regiochemistry of the reaction are governed by well-established principles.

Rearrangement Pathways: The indene skeleton can undergo various rearrangement reactions under specific conditions. elsevierpure.com For example, acid-catalyzed rearrangements can lead to skeletal reorganization. Annulation reactions involving 1-indanones can provide access to fused and spiro frameworks. nih.gov While specific rearrangement pathways for this compound are not well-documented, the potential for such transformations exists, particularly in the presence of strong acids or under thermal conditions, and could lead to the formation of novel polycyclic structures.

Systematic Synthesis of Functionalized Derivatives of this compound

The strategic introduction of diverse functional groups onto the this compound scaffold allows for the fine-tuning of its physicochemical properties and biological activity. This subsection outlines synthetic routes to key derivatives, including those bearing carboxylic acid, amine, amide, ether, and ester moieties.

Synthesis of Carboxylic Acid Moieties at Various Positions

The introduction of a carboxylic acid group can significantly alter the polarity and binding interactions of the parent molecule. Synthetic strategies have been developed to introduce this functionality at various positions on the indene ring system. For instance, 5-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid and 5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid have been synthesized as important intermediates. scribd.comappchemical.com

One common approach involves the carboxylation of an organometallic intermediate. This can be achieved by first converting the bromo-indene derivative to its corresponding Grignard or organolithium reagent, followed by quenching with carbon dioxide. The position of the carboxylic acid is dictated by the initial placement of the halogen or the site of metal-halogen exchange.

Alternatively, the carboxylic acid moiety can be introduced via the oxidation of a pre-existing functional group, such as a primary alcohol or an aldehyde, which can be installed on the indene ring through various synthetic transformations. Subsequent esterification, for example with methanol (B129727) or ethanol, can yield the corresponding methyl or ethyl esters, which are also valuable synthetic intermediates. chemicalbook.com

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol)
5-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid 1132943-94-2 C10H9BrO2 241.08
5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid 97901-15-0 C10H9BrO2 241.08
Methyl 5-bromo-1H-indene-2-carboxylate Not Available C11H9BrO2 253.09

Introduction of Amine and Amide Functional Groups

The incorporation of amine and amide functionalities is a crucial step in the synthesis of many biologically active molecules. Various methods have been employed to introduce these nitrogen-containing groups onto the this compound scaffold.

Direct amination of a bromo-indene derivative can be challenging, but transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a versatile route to arylamines. medchemexpress.com This method allows for the coupling of the bromo-indene with a wide range of primary and secondary amines.

Alternatively, the amine group can be introduced via reductive amination of a corresponding ketone. For example, 5-bromo-1-indanone (B130187) can be reacted with an amine in the presence of a reducing agent to yield the corresponding aminoindane. google.com Another approach involves the reduction of an oxime, which can be prepared from the corresponding ketone. google.com

Once the amine derivative is obtained, it can be readily converted to a variety of amides through reaction with acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. This allows for the introduction of a wide array of substituents and the exploration of structure-activity relationships.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol)
5-Bromo-2-methylpyridin-3-amine 914358-73-9 C6H7BrN2 187.04
(5-Bromo-indan-2-yl)-methyl-amine 1784037-85-9 C10H12BrN 242.11

Preparation of Ether and Ester Derivatives

Ether and ester functionalities can modulate the lipophilicity and metabolic stability of a molecule. The Williamson ether synthesis is a classic and reliable method for the preparation of ethers. masterorganicchemistry.com This reaction involves the deprotonation of a hydroxy-indene derivative with a strong base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. masterorganicchemistry.com For this to be effective with this compound, a hydroxyl group would first need to be introduced onto the ring system, for example, through the reduction of a corresponding ketone.

Ester derivatives are typically prepared by the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by reacting an acyl chloride with an alcohol. Alternatively, transesterification reactions can be employed. The synthesis of 5-Bromoindole-2-carboxylic acid methyl ester has been reported, showcasing a common esterification method. chemicalbook.com

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol)
5-bromo-2-hydroxycyclohepta-2, 4, 6-trien-1-one methyl ether Not Available C8H7BrO2 215.04

Design and Synthetic Routes for Analogues with Modified Indene Ring Systems

To explore a wider chemical space and to investigate the impact of the core scaffold on activity, analogues of this compound with modified ring systems are of significant interest. Synthetic strategies often focus on ring expansion, ring contraction, or the introduction of heteroatoms into the indene framework.

One innovative approach involves a photoredox-enabled functionalized carbon-atom insertion into the indene ring, leading to the formation of 2-substituted naphthalenes. nih.gov This method allows for the expansion of the five-membered ring to a six-membered ring, fundamentally altering the topology of the molecule.

Gold-catalyzed intramolecular hydroalkylation of ynamides provides a straightforward entry to polysubstituted indenes. nih.gov This methodology can be adapted to create a variety of functionalized indene cores, which can then be further elaborated. Additionally, Suzuki coupling reactions of bromo-substituted indanones with arylboronic acids offer a powerful tool for the synthesis of aryl-substituted indenes and their subsequent derivatives. semanticscholar.org

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation

The unambiguous determination of the structure of newly synthesized derivatives and analogues is paramount. A combination of advanced spectroscopic and diffraction techniques is employed for this purpose, with high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy being a cornerstone of structural elucidation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (2D) techniques, provides detailed information about the connectivity and spatial arrangement of atoms within a molecule.

¹H NMR spectra provide information on the chemical environment of each proton, their multiplicity (splitting pattern) revealing neighboring protons, and integration indicating the relative number of protons.

¹³C NMR spectra reveal the number of unique carbon environments in the molecule. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.

2D NMR techniques are crucial for establishing the complete structural framework:

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing out proton networks within the molecule. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. mdpi.com

By systematically analyzing the data from these NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thus confirming the structure of the synthesized this compound derivatives and analogues.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a precise molecular formula.

In the analysis of bromo-indane derivatives, such as the analogue 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, HRMS provides definitive confirmation of its molecular formula, C11H11BrO3. The technique can distinguish between the isotopic signatures of bromine (79Br and 81Br), which are nearly equal in natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by approximately 2 m/z units, corresponding to the [M+H]+ and [M+2+H]+ ions.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), offers valuable structural information. While specific fragmentation data for this compound derivatives is not extensively documented in publicly available literature, general principles for halogenated compounds can be applied. The fragmentation of brominated organic molecules often involves the cleavage of the carbon-bromine bond. The stability of the resulting carbocation or radical cation is a key factor in determining the fragmentation pathway. For derivatives of this compound, characteristic fragmentation patterns would likely involve the loss of the bromine atom, followed by rearrangements and further fragmentation of the indane core. The presence of the methyl group at the 2-position would also influence the fragmentation, potentially leading to the formation of specific fragment ions that can be used for structural confirmation.

Table 1: Illustrative HRMS Data for a Bromo-Indane Analogue

CompoundMolecular FormulaCalculated [M+H]+ (79Br)Found [M+H]+ (79Br)Calculated [M+H]+ (81Br)Found [M+H]+ (81Br)
4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-oneC11H11BrO3270.9970270.9974272.9949272.9946

Note: Data presented is for an analogue and serves to illustrate the application of the technique.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound's functional groups. These techniques are highly sensitive to the structural features of a molecule and can offer insights into its conformation.

For derivatives of this compound, IR and Raman spectroscopy would be used to identify key functional groups. The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm-1. The aliphatic C-H stretching vibrations of the dihydroindene ring and the methyl group would appear in the 3000-2850 cm-1 range. The presence of the bromine atom influences the vibrational spectra, with the C-Br stretching vibration typically appearing in the far-infrared region (below 600 cm-1).

Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The aromatic ring breathing modes are often prominent in the Raman spectra of indane derivatives and can provide information about the substitution pattern on the aromatic ring. Conformational insights can sometimes be gleaned from subtle shifts in vibrational frequencies and the appearance of new bands, which may indicate the presence of different conformers in the sample.

Table 2: Expected Vibrational Frequencies for a Hypothetical this compound Derivative

Functional GroupVibrational ModeExpected Wavenumber Range (cm-1)
Aromatic C-HStretching3100 - 3000
Aliphatic C-H (ring and methyl)Stretching3000 - 2850
C=C (aromatic)Stretching1600 - 1450
C-H (methyl)Bending~1450 and ~1375
C-BrStretching< 600

Note: This table is illustrative and based on general spectroscopic principles.

X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides unequivocal information about bond lengths, bond angles, and the absolute configuration of chiral centers.

For derivatives of this compound, single-crystal X-ray diffraction would be the definitive method for structural elucidation. A detailed crystallographic study of the analogue 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one reveals important structural features that can be extrapolated to related compounds. nih.gov In this analogue, the dihydroindene moiety is nearly planar, with a slight twist in the five-membered ring. The bromine atom and methoxy groups are co-planar with the aromatic ring.

The crystal packing of such molecules is influenced by intermolecular interactions, including hydrogen bonds and π-stacking. In the case of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, weak C-H···O and C-H···Br hydrogen bonds, along with π-stacking interactions between the aromatic rings, contribute to the stability of the crystal lattice.

For a chiral derivative of this compound, X-ray crystallography can be used to determine its absolute configuration, which is crucial for understanding its biological activity and stereospecific interactions. The presence of the heavy bromine atom facilitates the determination of the absolute configuration using anomalous dispersion methods.

Table 3: Crystallographic Data for an Analogue, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one

ParameterValue
Molecular FormulaC11H11BrO3
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)7.0429 (3)
b (Å)20.3069 (9)
c (Å)7.6189 (3)
β (°)106.125 (2)
Volume (ų)1046.29 (8)
Z4

Note: Data presented is for an analogue and serves to illustrate the application of the technique. nih.gov

Theoretical and Computational Chemistry Studies

Electronic Structure and Reactivity Predictions

The arrangement of electrons in a molecule governs its stability, properties, and how it interacts with other chemical entities. Computational methods can provide detailed insights into the electronic landscape of 5-bromo-2-methyl-2,3-dihydro-1H-indene.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For this compound, DFT calculations would typically be employed to determine its optimized ground state geometry, which corresponds to the most stable arrangement of its atoms in space.

These calculations involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation. nih.gov The choice of functional and basis set is crucial for obtaining reliable results and is often benchmarked against experimental data for related compounds. nih.gov From a geometry optimization calculation, key ground state properties can be derived, as illustrated in the hypothetical data below.

PropertyHypothetical Calculated ValueDescription
Total Energy-2875.4 HartreesThe total electronic energy of the molecule in its optimized geometry.
Dipole Moment2.15 DebyeA measure of the molecule's overall polarity arising from asymmetrical charge distribution.
HOMO Energy-6.85 eVEnergy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons.
LUMO Energy-0.98 eVEnergy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap5.87 eVThe energy difference between the HOMO and LUMO, which is an indicator of chemical reactivity and stability.

This table presents hypothetical DFT-calculated properties for this compound for illustrative purposes.

Understanding the distribution and energies of molecular orbitals is key to predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The HOMO is the region from which the molecule is most likely to donate electrons in a reaction with an electrophile, while the LUMO is the region most likely to accept electrons from a nucleophile. shd-pub.org.rs For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO may have significant contributions from the C-Br bond.

To provide a more quantitative prediction of reactivity at specific atomic sites, the Fukui function can be calculated. wikipedia.org The Fukui function, derived from DFT, indicates the change in electron density at a particular point in the molecule when an electron is added or removed. scm.com This allows for the identification of the most probable sites for nucleophilic and electrophilic attack.

f+(r) : Predicts sites for nucleophilic attack (where an electron is added).

f-(r) : Predicts sites for electrophilic attack (where an electron is removed).

f0(r) : Predicts sites for radical attack.

For this compound, one might expect the carbon atoms of the benzene (B151609) ring to be susceptible to electrophilic attack, with the bromine atom influencing the regioselectivity. The benzylic positions of the five-membered ring could also be reactive sites.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static but exists as an ensemble of different conformations due to rotation around single bonds. The five-membered ring in the indane core is not planar and can adopt different puckered conformations. The methyl group at the 2-position further influences the conformational landscape.

Conformational analysis of this compound would involve systematically exploring the potential energy surface as a function of key dihedral angles. This can identify the lowest energy conformers and the energy barriers between them.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. ajchem-a.com In an MD simulation, the classical equations of motion are solved for all atoms in the system, often including explicit solvent molecules to mimic solution-phase behavior. ksu.edu.sa An MD simulation of this compound would reveal:

The preferred conformations in a given solvent.

The flexibility of the indane ring system.

The solvent's influence on the molecule's structure and dynamics.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products. This involves mapping out the potential energy surface of the reaction, identifying intermediate species, and locating the transition states that connect them. For example, one could model the potential reactions of this compound, such as electrophilic aromatic substitution or nucleophilic substitution at the benzylic position.

The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. Computational methods can be used to calculate the geometry and energy of the transition state, as well as the activation energy of the reaction. Studies on the isomerization of methyl indene (B144670) have demonstrated the utility of such approaches in understanding reaction mechanisms. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Structural Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a physical property. nih.gov While no specific QSAR studies on this compound have been reported, one can conceptualize how it would be included in such a study.

A QSAR study would involve a dataset of structurally related compounds with known activities. For each compound, a set of numerical descriptors representing its structural, electronic, and physicochemical properties would be calculated. These descriptors for this compound would include:

Descriptor TypeExample DescriptorsInformation Encoded
TopologicalMolecular Connectivity Indices, Wiener IndexInformation about the atom connectivity and branching of the molecule.
GeometricalMolecular Surface Area, Molecular VolumeInformation about the size and shape of the molecule.
ElectronicDipole Moment, HOMO/LUMO Energies, Partial Atomic ChargesInformation about the electronic distribution and reactivity.
PhysicochemicalLogP (octanol-water partition coefficient), Molar RefractivityInformation about the molecule's hydrophobicity and polarizability.

These descriptors would then be used to build a mathematical model that can predict the activity of new or untested compounds, such as this compound. QSAR studies have been successfully applied to predict the properties of brominated flame retardants and other halogenated aromatic compounds. nih.govflemingcollege.ca

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict various spectroscopic properties of molecules with a high degree of accuracy, which can be invaluable for structure elucidation and interpretation of experimental spectra.

For this compound, the following spectra could be predicted:

NMR Spectra : The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT. nih.govruc.dk These predictions can aid in the assignment of experimental NMR spectra.

Vibrational Spectra (IR and Raman) : The vibrational frequencies and intensities for both infrared (IR) and Raman spectroscopy can be calculated from the second derivatives of the energy with respect to atomic displacements. aps.orgresearchgate.net These calculated spectra can help in identifying characteristic vibrational modes of the molecule.

The accuracy of these predictions is highly dependent on the level of theory used and the inclusion of environmental effects, such as the solvent. researchgate.net

Applications As Synthetic Intermediates and in Materials Science

Role as Precursors in Complex Organic Synthesis

The reactivity of the bromo-substituted indene (B144670) core allows for its elaboration into more complex molecular architectures, finding utility in the synthesis of natural products and pharmaceutical scaffolds.

While direct applications of 5-bromo-2-methyl-2,3-dihydro-1H-indene in the total synthesis of natural products are not extensively documented, the indene scaffold itself is a key structural motif in various natural compounds. The principles of using functionalized indenes can be extrapolated to understand the potential role of this specific bromo-methyl derivative. The bromine atom can be readily converted to other functional groups through cross-coupling reactions, enabling the attachment of complex side chains characteristic of many natural products.

The indene core is a common feature in a number of pharmacologically active molecules. The bromo-functionalized indene, and more specifically its ketone derivative, 5-bromo-2-methyl-2,3-dihydro-1H-inden-1-one, serves as a key intermediate in the synthesis of various pharmaceutical scaffolds. The bromine atom provides a site for modification, allowing for the introduction of diverse substituents to explore structure-activity relationships. For instance, derivatives of 5-bromoindole (B119039) have been investigated for their potential as anticancer agents. nih.govd-nb.info Similarly, bromo-organic compounds are pivotal in the synthesis of a wide array of bioactive heterocycles. researchgate.net

A significant application of bromo-indenes is in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. These reactions are instrumental in forming carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. The use of bromo-indanone derivatives in ligand-free Suzuki coupling processes has been reported for the efficient synthesis of aryl-substituted indanones and indenes, which are precursors to high-efficiency olefin polymerization metallocene catalysts.

Table 1: Examples of Reactions Utilizing Bromo-Indene Derivatives

Reaction Type Reactants Product Type Significance
Suzuki Coupling Bromo-indanone, Arylboronic acid Aryl-substituted indanone Precursor to metallocene catalysts

Ligand Design and Applications in Organometallic Catalysis

Substituted indene derivatives are crucial ligands in the field of organometallic catalysis, particularly for metallocene catalysts used in olefin polymerization. hhu.de

Chiral indene derivatives can be employed as ligands to create asymmetric catalytic systems. While specific examples for this compound are not prominent, the synthesis of chiral 2,3-dihydro-1H-indene derivatives as melatonergic ligands highlights the potential of this scaffold in generating stereochemically defined molecules. researchgate.net The methyl group at the 2-position of the indene ring can play a crucial role in directing the stereochemical outcome of catalytic reactions.

Indene derivatives are well-established precursors for metallocene catalysts, which are highly active in olefin polymerization. researchgate.netresearchgate.netcmu.edu The substituents on the indene ring significantly influence the properties of the resulting polymer. For instance, methyl groups at the 2-position of ansa-bis(indenyl) metallocenes have been shown to increase the yield and stereospecificity of the produced polymers. hhu.de The bromo-substituent on the aromatic ring of this compound offers a site for further functionalization, allowing for the fine-tuning of the electronic and steric properties of the resulting metallocene catalyst. This could lead to the development of catalysts with enhanced activity, selectivity, and stability.

Table 2: Influence of Indene Ligand Substitution on Metallocene Catalysis

Substituent Position on Indene Ring Effect on Polymerization Reference
Methyl 2- (α-position) Increased yield and stereospecificity hhu.de

Incorporation into Advanced Materials Science Applications

The unique structure of indene and its derivatives makes them attractive candidates for incorporation into advanced materials. While research specifically on this compound in this area is nascent, the potential is evident from studies on related compounds. The bromine atom can serve as a reactive site for polymerization or for grafting onto polymer backbones, leading to materials with modified properties. For example, the synthesis of functional polymers through the polymerization of di(bromomethyl)benzene derivatives showcases a relevant synthetic strategy. researchgate.net Furthermore, the development of norbornadiene chain-end functional polymers as precursors to cyclopentadiene (B3395910) derivatives offers a method for post-polymerization functionalization that could be adapted for indene-containing polymers. nih.gov

Monomer Design for Polymer Synthesis

In the realm of polymer science, this compound serves as a potential monomer precursor for the synthesis of functionalized polymers. The bromo-functionalization allows for its participation in various cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new organic moieties. This functionalization is a key step in designing monomers that can be polymerized to create materials with tailored properties.

The general strategy involves the transformation of the bromo-indene derivative into a polymerizable monomer. For instance, the bromine atom can be replaced with a vinyl group, an acetylene (B1199291) group, or other polymerizable functionalities through established synthetic protocols. The resulting monomer, now containing the 2-methyl-2,3-dihydro-1H-indene core, can then be subjected to polymerization reactions to yield poly(2-methylindane) derivatives.

Table 1: Potential Polymerization Strategies for Monomers Derived from this compound

Polymerization TechniqueMonomer Functional GroupResulting Polymer TypePotential Properties
Free Radical PolymerizationVinylPoly(vinyl-2-methylindane)Thermoplastic, potentially high refractive index
Ring-Opening Metathesis Polymerization (ROMP)NorbornenePolynorbornene with pendant 2-methylindane groupsHigh thermal stability, tunable mechanical properties
Transition Metal-Catalyzed PolymerizationAcetylenePoly(acetylene) derivativeConductive or semi-conductive properties

While specific data on polymers derived directly from this compound is limited in publicly accessible literature, the principles of monomer design strongly support its potential in creating novel polymeric materials. The methyl group on the indane ring can influence the polymer's solubility, processability, and final physical properties.

Components in Optoelectronic Materials

The development of organic optoelectronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), often relies on the synthesis of novel organic molecules with specific electronic properties. The 2-methyl-2,3-dihydro-1H-indene scaffold, when appropriately functionalized, can be incorporated into larger conjugated systems designed for these applications.

The role of this compound in this context is primarily as a synthetic intermediate. Through cross-coupling reactions, the bromo-indene moiety can be linked to other aromatic or heteroaromatic units to construct complex molecules with desired highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These energy levels are critical for efficient charge injection, transport, and recombination in optoelectronic devices.

Table 2: Potential Optoelectronic Applications of Materials Derived from this compound

Application AreaDesired Molecular PropertyRole of 2-methylindane Moiety
Organic Light-Emitting Diodes (OLEDs)High triplet energy, good charge transportCan act as a bulky side group to prevent aggregation-caused quenching, or as part of the core structure influencing the electronic properties.
Organic Photovoltaics (OPVs)Broad absorption spectrum, good charge mobilityCan be a component of either the donor or acceptor material, influencing the material's morphology and electronic characteristics.
Organic Field-Effect Transistors (OFETs)High charge carrier mobility, good stabilityThe indane core can be functionalized to promote intermolecular π-π stacking, which is crucial for efficient charge transport.

Research into indane-containing organic electronic materials has shown that the rigid and non-planar structure of the indane group can be advantageous in preventing fluorescence quenching in the solid state, a common issue in organic light-emitting materials. The methyl substitution in this compound could further enhance this effect by increasing steric hindrance.

Precursors for Sensor Technologies

The development of chemical sensors often involves the design of materials that can selectively interact with a target analyte, leading to a measurable change in a physical property, such as color, fluorescence, or electrical conductivity. Functionalized organic molecules and polymers are at the forefront of this research area.

This compound can serve as a precursor for the synthesis of sensor materials. The bromo-functionality allows for the introduction of specific recognition units (receptors) that can bind to target analytes. For example, the bromine atom can be substituted with a chelating ligand for the detection of metal ions, or with a group that can participate in hydrogen bonding for the detection of specific organic molecules.

Furthermore, polymers derived from 2-methylindane-containing monomers can be used as the active layer in chemical sensors. The polymer matrix can be designed to have a high surface area and porosity, facilitating the diffusion of the analyte to the recognition sites. The interaction between the analyte and the functionalized polymer can then induce a change in the polymer's electrical or optical properties, which can be detected and quantified.

Table 3: Potential Sensor Applications Based on this compound Derivatives

Sensor TypeAnalyteSensing Mechanism
ChemosensorMetal IonsFormation of a complex between the analyte and a ligand-functionalized indane derivative, leading to a change in fluorescence or color.
BiosensorBiomoleculesImmobilization of a bioreceptor (e.g., an enzyme or antibody) onto a surface modified with a 2-methylindane derivative.
Gas SensorVolatile Organic Compounds (VOCs)Adsorption of VOCs onto a thin film of a poly(2-methylindane) derivative, causing a change in the film's electrical resistance.

While specific sensor devices based on this compound are not yet widely reported, the synthetic versatility of this compound makes it a promising platform for the development of new sensing technologies. The ability to tailor the chemical and physical properties of materials derived from this precursor is a key advantage in the design of highly sensitive and selective sensors.

Conclusion and Future Research Directions

Summary of Key Methodological Advances in the Chemistry of 5-Bromo-2-methyl-2,3-dihydro-1H-indene

The synthesis of this compound is not extensively documented in the scientific literature, suggesting that it is likely prepared on a smaller scale for specific research purposes. However, its synthesis can be logically deduced from established methodologies for the preparation of similar brominated and methylated indane derivatives. The key methodological advances relevant to the synthesis of this compound revolve around two main strategies: the bromination of a pre-formed 2-methylindane or the construction of the indane skeleton from appropriately substituted precursors.

Historically, the bromination of indane and its derivatives was achieved using molecular bromine, often leading to issues with regioselectivity and the formation of multiple brominated products. organic-chemistry.org A significant advancement in this area was the introduction of N-bromosuccinimide (NBS) as a milder and more selective brominating agent. nih.gov The use of NBS, often in the presence of a radical initiator or an acid catalyst, allows for more controlled bromination of the aromatic ring of indane derivatives. For the synthesis of this compound, the direct bromination of 2-methyl-2,3-dihydro-1H-indene with NBS would be a plausible and efficient route.

Another key advance lies in the development of palladium-catalyzed cross-coupling reactions. While not directly a method for the synthesis of the title compound itself, these reactions are crucial for the subsequent functionalization of the bromo-substituted aromatic ring. The bromine atom in this compound can readily participate in reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of substituents at the 5-position. medchemexpress.com This versatility is a major reason for the synthetic utility of this compound.

More recent advances in C-H activation and functionalization could also be applied to the synthesis and modification of brominated indenes. While specific examples for this compound are scarce, the principles of directed C-H functionalization could potentially be used to introduce the methyl group at the 2-position of a pre-brominated indane or to further functionalize the molecule at other positions.

Identification of Remaining Challenges and Unexplored Areas in Synthesis and Reactivity

Despite the plausible synthetic routes, several challenges and unexplored areas remain in the chemistry of this compound.

Synthesis:

Regioselectivity: While NBS offers better control than molecular bromine, the bromination of 2-methylindane could still potentially yield a mixture of isomers (e.g., 4-bromo, 6-bromo, and 7-bromo derivatives) in addition to the desired 5-bromo isomer. Developing highly regioselective bromination methods for substituted indanes remains a challenge.

Stereoselectivity: For derivatives of this compound with additional substituents, controlling the stereochemistry can be challenging. The development of stereoselective synthetic routes to chiral derivatives of this compound is an area that warrants further investigation.

Scalability: The existing methods are likely suitable for laboratory-scale synthesis. However, developing a scalable and cost-effective synthesis would be necessary if this compound were to find broader applications.

Reactivity:

Selective Functionalization: The molecule possesses multiple reactive sites: the C-Br bond, the benzylic C-H bonds at the 1- and 3-positions, and the C-H bonds of the methyl group. The selective functionalization of one site without affecting the others is a significant challenge. For instance, developing conditions for the selective activation of the benzylic C-H bonds in the presence of the reactive C-Br bond is an unexplored area.

Ring-Opening and Rearrangement Reactions: The reactivity of the five-membered ring in this compound has not been extensively studied. Investigating its behavior under various reaction conditions, such as strong acids, bases, or oxidizing agents, could lead to the discovery of novel ring-opening or rearrangement reactions.

Derivatization of the Methyl Group: The reactivity of the methyl group itself has not been explored. Functionalization of the methyl group through radical halogenation or other methods could provide access to a new range of derivatives with potentially interesting properties.

Emerging Research Avenues for Brominated Indene (B144670) Derivatives in Organic Synthesis

Brominated indene derivatives, including this compound, are poised to play a significant role in several emerging areas of organic synthesis.

Medicinal Chemistry: The indane scaffold is a "privileged structure" in medicinal chemistry, appearing in a number of biologically active compounds. The bromine atom in this compound serves as a convenient handle for the introduction of various pharmacophores through cross-coupling reactions. This allows for the rapid generation of libraries of compounds for drug discovery programs. smolecule.com

Materials Science: Indene derivatives have been investigated for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine atom can be used to tune the electronic properties of the indene core and to facilitate the synthesis of larger conjugated systems through polymerization or cross-coupling reactions.

Asymmetric Catalysis: Chiral indane derivatives have been successfully employed as ligands in asymmetric catalysis. The synthesis of enantiomerically pure derivatives of this compound could lead to the development of novel chiral ligands for a variety of asymmetric transformations.

Complex Molecule Synthesis: As a functionalized building block, this compound can serve as a starting material for the synthesis of more complex polycyclic and heterocyclic compounds. The combination of the reactive C-Br bond and the potential for functionalization of the five-membered ring provides a versatile platform for the construction of intricate molecular architectures.

Potential for the Development of Novel Chemical Methodologies and Transformations

The unique structural features of this compound offer opportunities for the development of novel chemical methodologies and transformations.

Tandem and Cascade Reactions: The presence of multiple reactive sites could be exploited in the design of tandem or cascade reactions. For example, a reaction sequence could be envisioned where an initial cross-coupling reaction at the C-Br bond is followed by an intramolecular cyclization involving the methyl group or another part of the molecule.

Directed C-H Functionalization: The development of methods for the directed C-H functionalization of the indane core, using the bromo or methyl group as a directing group, would be a significant advance. This would allow for the precise introduction of new functional groups at specific positions, further enhancing the synthetic utility of this scaffold.

Photoredox Catalysis: The C-Br bond in this compound is susceptible to cleavage under photoredox conditions. This opens up possibilities for the development of novel radical-based transformations, such as cross-coupling reactions or additions to alkenes, under mild and environmentally friendly conditions.

Mechanistic Studies: A detailed investigation of the reactivity of this compound could provide valuable insights into the fundamental principles of organic reactivity. For example, studying the influence of the methyl group on the reactivity of the C-Br bond or the benzylic positions could contribute to a better understanding of substituent effects in bicyclic systems.

Q & A

Q. What are the optimal synthetic routes for preparing 5-bromo-2-methyl-2,3-dihydro-1H-indene?

The synthesis typically involves halogenation and alkylation steps. For example, bromination of 2-methyl-2,3-dihydro-1H-indene using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN in CCl₄) achieves regioselective bromination at the 5-position. Reaction yields (~68%) can be optimized by controlling temperature (60–80°C) and stoichiometry . Purification via column chromatography (silica gel, pentane:ethyl acetate) ensures high purity (>95%). Alternative routes may employ Friedel-Crafts alkylation to introduce the methyl group post-bromination .

Q. How can the purity and structural integrity of this compound be validated?

Combine analytical techniques:

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl at C2, bromine at C5) through characteristic splitting patterns and coupling constants .
  • HRMS : Exact mass analysis (e.g., [M+H]+ calculated for C₁₀H₁₁Br) verifies molecular formula .
  • X-ray crystallography : Resolves bond angles and spatial arrangement, as demonstrated in related dihydroindene derivatives .
  • HPLC : Quantifies purity (>99%) using reverse-phase columns and UV detection at 254 nm .

Q. What solvents and reaction conditions stabilize this compound during synthesis?

Use anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis. Reactions are conducted under inert gas (N₂/Ar) to avoid oxidation. For bromination, polar aprotic solvents (e.g., DMF) enhance electrophilic substitution efficiency. Storage at –20°C in amber vials minimizes photodegradation .

Advanced Research Questions

Q. How do electronic effects of bromine and methyl substituents influence the reactivity of this compound?

The bromine atom acts as an electron-withdrawing group (EWG), increasing electrophilicity at adjacent carbons, while the methyl group donates electrons via hyperconjugation. This duality enables diverse reactivity:

  • Nucleophilic aromatic substitution : Bromine facilitates displacement by amines or alkoxides at C5 under basic conditions .
  • Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids proceed efficiently using Pd(PPh₃)₄ and K₂CO₃ in toluene/water .
  • Comparative reactivity : Bromine enhances electrophilicity compared to chloro or methoxy analogs, as shown in kinetic studies .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in antimicrobial or anticancer data may arise from:

  • Structural variability : Minor substituent changes (e.g., Cl vs. Br at C5) alter target binding. Use SAR studies to map functional group contributions .
  • Assay conditions : Standardize protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) and controls. For example, discrepancies in IC₅₀ values against HeLa cells were resolved by normalizing to solvent effects .
  • Computational modeling : DFT calculations predict binding affinities to enzymes (e.g., topoisomerase II) and guide experimental validation .

Q. How can computational methods predict the metabolic pathways of this compound?

Employ in silico tools:

  • ADMET prediction : Software like Schrödinger’s QikProp estimates metabolic stability, highlighting susceptibility to CYP450 oxidation at the methyl or dihydro positions .
  • Docking simulations : Identify potential Phase II conjugation sites (e.g., glutathione adducts at the brominated aromatic ring) .
  • MD simulations : Track interactions with liver microsomal enzymes to predict metabolite formation .

Comparative Analysis Table: Substituent Effects on Reactivity

CompoundKey SubstituentsReactivity ProfileApplicationsReference
This compoundBr (C5), CH₃ (C2)High electrophilicity at C5; Suzuki couplingDrug intermediates, agrochemicals
5-Chloro-2,3-dihydro-1H-indeneCl (C5)Moderate electrophilicity; slower SNArPolymer precursors
5-Bromo-6-fluoro-2,3-dihydro-1H-indeneBr (C5), F (C6)Enhanced lipophilicity; antimicrobial activityAntibacterial agents
5-Methoxy-2,3-dihydro-1H-indeneOCH₃ (C5)Electron-donating; stabilizes carbocationsPhotocatalysts

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.